

# Ubrogepant's Safety and Tolerability: A Comparative Analysis for Acute Migraine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Ubrogepant |           |
| Cat. No.:            | B612305    | Get Quote |

A detailed examination of **ubrogepant**'s safety profile in comparison to other leading acute migraine therapies, including triptans, other gepants, and ditans, reveals a favorable tolerability profile, particularly concerning cardiovascular adverse events. This guide provides a comprehensive comparison based on pivotal clinical trial data for researchers, scientists, and drug development professionals.

**Ubrogepant**, an oral calcitonin gene-related peptide (CGRP) receptor antagonist, has emerged as a significant advancement in the acute treatment of migraine.[1][2] Its mechanism of action, which involves blocking the CGRP pathway known to be integral to migraine pathophysiology, distinguishes it from traditional treatments like triptans that act as serotonin receptor agonists and are associated with vasoconstrictive properties.[2][3] This fundamental difference underpins the distinct safety and tolerability profiles observed in clinical trials.

## **Comparative Safety and Tolerability Profiles**

The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from pivotal, randomized, double-blind, placebo-controlled clinical trials for **ubrogepant** (ACHIEVE I & II), rimegepant (Study 303), lasmiditan (SAMURAI & SPARTAN), and a representative triptan, sumatriptan.



Table 1: Common Treatment-Emergent Adverse Events (Incidence ≥2% in any active treatment group and greater than placebo)



| Adv<br>erse<br>Eve<br>nt | Ubr<br>oge<br>pant<br>50<br>mg<br>(AC<br>HIE<br>VE I<br>& II<br>Pool<br>ed)<br>[4] | Ubr<br>oge<br>pant<br>100<br>mg<br>(AC<br>HIE<br>VE I) | Plac<br>ebo<br>(Ubr<br>oge<br>pant<br>Trial<br>s) | Rim<br>ege<br>pant<br>75<br>mg<br>(Stu<br>dy<br>303) | Plac<br>ebo<br>(Rim<br>ege<br>pant<br>Trial | Las midi tan 100 mg (SA MU RAI & SPA RTA N Pool ed) | Las midi tan 200 mg (SA MU RAI & SPA RTA N Pool ed) | Plac<br>ebo<br>(Las<br>midi<br>tan<br>Trial<br>s) | Sum<br>atrip<br>tan<br>50<br>mg | Sum<br>atrip<br>tan<br>100<br>mg  | Plac<br>ebo<br>(Su<br>matr<br>ipta<br>n<br>Trial |
|--------------------------|------------------------------------------------------------------------------------|--------------------------------------------------------|---------------------------------------------------|------------------------------------------------------|---------------------------------------------|-----------------------------------------------------|-----------------------------------------------------|---------------------------------------------------|---------------------------------|-----------------------------------|--------------------------------------------------|
| Naus<br>ea               | 1.9%                                                                               | 4.1%                                                   | 1.8%                                              | 2%                                                   | <1%                                         | 4.0%                                                | 7.0%                                                | 2.0%                                              | Simil<br>ar to<br>Plac<br>ebo   | High er than Plac ebo             | -                                                |
| Dizzi<br>ness            | 1.1%                                                                               | 2.5%                                                   | 1.2%                                              | -                                                    | -                                           | 15.0<br>%                                           | 17.0<br>%                                           | 3.0%                                              | Simil<br>ar to<br>Plac<br>ebo   | High<br>er<br>than<br>Plac<br>ebo | -                                                |
| Som<br>nole<br>nce       | 1.1%                                                                               | 2.3%                                                   | 0.9%                                              | -                                                    | -                                           | 6.0%                                                | 7.0%                                                | 2.0%                                              | Simil<br>ar to<br>Plac<br>ebo   | High er than Plac ebo             | -                                                |
| Fatig<br>ue              | -                                                                                  | -                                                      | -                                                 | -                                                    | -                                           | 4.0%                                                | 6.0%                                                | 1.0%                                              | Simil<br>ar to<br>Plac<br>ebo   | High<br>er<br>than<br>Plac<br>ebo | -                                                |



| Pare<br>sthe<br>sia              | - | - | - | - | - | 4.0% | 6.0% | 1.0% | - | - | - |
|----------------------------------|---|---|---|---|---|------|------|------|---|---|---|
| Musc<br>ular<br>Wea<br>knes<br>s | - | - | - | - | - | 2.0% | 3.0% | <1%  | - | - | - |
| Hypo<br>esth<br>esia             | - | - | - | - | - | 2.0% | 2.0% | <1%  | - | - | - |

Note: Direct comparison between trials should be done with caution due to potential differences in study populations and methodologies. Data for sumatriptan is qualitative based on the provided search results.

**Table 2: Discontinuation Rates Due to Adverse Events** 

| Treatment              | Discontinuation Rate | Trial(s)                 |
|------------------------|----------------------|--------------------------|
| Ubrogepant 50 mg       | 0%                   | ACHIEVE I & II Pooled    |
| Placebo (Ubrogepant)   | 0%                   | ACHIEVE I & II Pooled    |
| Lasmiditan (all doses) | <1%                  | SAMURAI & SPARTAN Pooled |
| Placebo (Lasmiditan)   | <1%                  | SAMURAI & SPARTAN Pooled |

Data on discontinuation rates for rimegepant and sumatriptan were not prominently available in the provided search results.

A key differentiator for **ubrogepant** is its lack of vasoconstrictive effects, a significant concern with triptans, which are contraindicated in patients with certain cardiovascular conditions. Post-hoc analyses of the ACHIEVE trials confirmed that the safety and efficacy of **ubrogepant** were consistent across participants with no, low, or moderate-high cardiovascular risk factors, with no evidence of increased cardiovascular-related adverse events.



In contrast, lasmiditan, a selective 5-HT1F receptor agonist, while also lacking vasoconstrictive activity, is associated with a higher incidence of central nervous system (CNS)-related adverse events such as dizziness, somnolence, and fatigue. Rimegepant, another CGRP receptor antagonist, demonstrates a safety profile similar to **ubrogepant**, with nausea being the most common adverse event.

## **Experimental Protocols of Pivotal Clinical Trials**

The safety and tolerability data presented are derived from rigorously designed, multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trials. The general methodology for these trials is outlined below.

## **Ubrogepant: ACHIEVE I and ACHIEVE II Trials**

- Objective: To assess the efficacy, safety, and tolerability of oral **ubrogepant** for the acute treatment of a single migraine attack.
- Study Design: Participants were randomized to receive ubrogepant (50 mg or 100 mg in ACHIEVE I; 25 mg or 50 mg in ACHIEVE II) or placebo.
- Patient Population: Adults with a history of migraine with or without aura, experiencing 2 to 8 migraine attacks per month.
- Intervention: Participants were instructed to treat a single migraine attack of moderate to severe pain intensity.
- Safety Assessment: Treatment-emergent adverse events were recorded within 48 hours and 30 days of taking the study medication.

## Rimegepant: Study 303

- Objective: To compare the efficacy, safety, and tolerability of a novel orally disintegrating tablet formulation of rimegepant (75 mg) with placebo for the acute treatment of migraine.
- Study Design: Randomized, double-blind, placebo-controlled, multicenter trial. Randomization was stratified by the use of prophylactic migraine medication.
- Patient Population: Adults aged 18 years or older with at least a one-year history of migraine.



- Intervention: Participants treated a single migraine attack of moderate or severe pain intensity.
- Safety Assessment: Safety analyses included all randomly assigned participants who
  received at least one dose of the study medication.

#### **Lasmiditan: SAMURAI and SPARTAN Trials**

- Objective: To assess the safety and efficacy of oral lasmiditan for the acute treatment of migraine.
- Study Design: Randomized, double-blind, placebo-controlled studies.
- Patient Population: Adults with 3 to 8 migraine attacks per month and a Migraine Disability
   Assessment Score ≥11 (moderate disability).
- Intervention: Participants were randomized to lasmiditan (50 mg [SPARTAN only], 100 mg, or 200 mg) or placebo, taken within 4 hours of migraine onset.
- Safety Assessment: Treatment-emergent adverse events occurring within 48 hours of the first dose were analyzed.

#### Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and study designs, the following diagrams are provided.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. neurology.org [neurology.org]
- 2. Rimegepant: A Review in the Acute Treatment and Preventive Treatment of Migraine -PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Ubrogepant for the Acute Treatment of Migraine: Pooled Efficacy, Safety, and Tolerability
  From the ACHIEVE I and ACHIEVE II Phase 3 Randomized Trials PMC
  [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ubrogepant's Safety and Tolerability: A Comparative Analysis for Acute Migraine Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612305#ubrogepant-s-safety-and-tolerability-profile-compared-to-other-acute-migraine-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com